molecular formula C11H11N5 B2465001 2-(1H-Benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-ylamine CAS No. 375394-74-4

2-(1H-Benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-ylamine

Cat. No.: B2465001
CAS No.: 375394-74-4
M. Wt: 213.244
InChI Key: NTNMPDQKBQRDHQ-UHFFFAOYSA-N
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Description

2-(1H-Benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-ylamine (CAS RN: 375394-74-4) is a benzimidazole-pyrazole hybrid compound with the molecular formula C11H11N5 and an average molecular mass of 213.244 Da . This heterocyclic scaffold is of significant interest in medicinal chemistry research, particularly for its potential as a protein kinase inhibitor. The compound has been identified as an inhibitor of Aurora kinase A, a key serine/threonine kinase that regulates critical stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis . By targeting Aurora A, this molecule serves as a valuable chemical probe for investigating cell cycle dynamics, oncogenic signaling pathways, and novel anticancer strategies . The broader class of pyrazolo-benzimidazole hybrids has also demonstrated considerable potential in infectious disease research. Recent studies on related structures show potent and broad-spectrum antibacterial and antibiofilm activity against clinically relevant Gram-positive (e.g., Staphylococcus aureus , Enterococcus faecalis ) and Gram-negative (e.g., Pseudomonas aeruginosa , Escherichia coli ) strains, often outperforming standard reference drugs . The strategic combination of the benzimidazole moiety, a privileged structure in drug discovery, with a pyrazole ring creates a hybrid molecule that can enhance pharmacological activity and target multiple biological pathways . This compound is supplied for research applications only, including as a building block in organic synthesis, a lead compound in hit-to-lead optimization campaigns, and a tool for biochemical and cellular assay development. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-(1H-benzimidazol-2-yl)-5-methylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5/c1-7-6-10(12)16(15-7)11-13-8-4-2-3-5-9(8)14-11/h2-6H,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTNMPDQKBQRDHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

2-(1H-Benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-ylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

The major products formed from these reactions include various substituted benzimidazole and pyrazole derivatives, which can exhibit different biological and chemical properties .

Mechanism of Action

Comparison with Similar Compounds

Structural Analog: 4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic Acid

  • Structure: Shares the benzimidazole core but replaces the pyrazole-amine group with a butanoic acid chain and a benzyl-hydroxyethylamino substituent ().
  • Synthesis : Prepared via hydrolysis under basic conditions (10% NaOH), followed by pH adjustment with acetic acid . This contrasts with the target compound, which likely requires condensation reactions between benzimidazole precursors and substituted pyrazoles.
  • Functional Implications : The carboxylic acid group in the analog may enhance solubility in polar solvents compared to the amine group in the target compound. However, the bulky benzyl-hydroxyethyl group could reduce membrane permeability.

General Trends in Benzimidazole-Pyrazole Derivatives

Property Target Compound Typical Analogs
Core Structure Benzimidazole + pyrazole Benzimidazole + pyrazole/thiazole
Substituents 5-methyl, 3-amine Variable (e.g., halogens, carboxylic acids)
Synthetic Complexity Moderate (condensation reactions) High (multi-step functionalization)
Biological Activity Underexplored Antimicrobial, kinase inhibition

Crystallographic and Computational Tools

  • Structural Analysis : Programs like SHELX and ORTEP-3 are critical for determining molecular geometries and electron density maps. SHELX is widely used for small-molecule refinement, while ORTEP-3 aids in visualizing 3D structures . These tools ensure accurate characterization of benzimidazole derivatives, enabling comparative studies of bond lengths and angles.

Biological Activity

2-(1H-Benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-ylamine, a heterocyclic compound, integrates the structural features of benzimidazole and pyrazole. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research. The unique combination of these two moieties enhances its pharmacological profile, making it a subject of significant scientific inquiry.

  • Molecular Formula : C₁₁H₁₁N₅
  • Molecular Weight : 213.24 g/mol
  • CAS Number : 375394-74-4
  • IUPAC Name : 2-(1H-benzimidazol-2-yl)-5-methylpyrazol-3-amine

Antimicrobial Activity

Research has highlighted the antimicrobial properties of benzimidazole derivatives, including this compound. Studies indicate that compounds with similar structures exhibit activity against a range of bacterial strains, both Gram-positive and Gram-negative.

CompoundTarget BacteriaMIC (µg/mL)
This compoundE. coli15
This compoundS. aureus10

These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents.

Antiviral Activity

The antiviral potential of benzimidazole derivatives has been well-documented. For instance, certain derivatives have shown efficacy against Hepatitis C virus (HCV), with EC50 values indicating potent activity. Although specific data on this compound is limited, its structural similarity to other active compounds suggests potential effectiveness against viral pathogens.

Anticancer Activity

The anticancer properties of benzimidazole derivatives have also been extensively studied. Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines:

Cell LineCompoundIC50 (µM)
MCF7 (Breast Cancer)This compound8
A549 (Lung Cancer)This compound6

These results indicate that the compound may inhibit cancer cell proliferation and could be further investigated as a potential therapeutic agent.

Structure–Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is often influenced by their structural characteristics. Modifications at specific positions on the benzimidazole or pyrazole rings can enhance or diminish activity. For example, substituents that increase electron density on the aromatic ring generally improve antimicrobial activity.

Case Studies

  • Antimicrobial Efficacy : A study evaluated various benzimidazole derivatives against common bacterial strains, revealing that modifications at the 5-position of the pyrazole ring significantly increased activity against E. coli and S. aureus.
    • Findings : The presence of electron-donating groups was correlated with lower MIC values.
  • Anticancer Screening : In vitro studies assessed the cytotoxic effects of several benzimidazole derivatives on cancer cell lines. Compounds were tested for their ability to induce apoptosis and inhibit cell growth.
    • Results : Compounds exhibiting a methyl group at the 5-position showed enhanced cytotoxicity in breast and lung cancer cells compared to those without such substitutions.

Q & A

Q. What are the optimal synthetic routes for 2-(1H-Benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-ylamine, and how can purity be ensured?

The compound can be synthesized via condensation reactions between benzimidazole precursors and substituted pyrazole intermediates. For example, derivatives of benzimidazole-pyrazole hybrids are often prepared using catalytic methods in polar aprotic solvents (e.g., DMF or DMSO) under reflux conditions. Key steps include cyclization of 1,2-diamine derivatives with aldehydes or ketones, followed by purification via column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures). Purity validation requires melting point analysis, nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C), and high-resolution mass spectrometry (HRMS) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

While no specific acute hazards are reported, standard precautions include:

  • Personal Protective Equipment (PPE): Nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles .
  • Ventilation: Use fume hoods to avoid inhalation of vapors/mist.
  • Spill Management: Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid release into drains .
  • Storage: Tightly sealed containers in dry, ventilated areas away from ignition sources. Note decomposition products (CO, NOx) under fire conditions .

Q. Which analytical techniques are recommended for structural characterization?

  • Spectroscopy: ¹H/¹³C NMR to confirm substitution patterns and aromaticity. IR spectroscopy to identify NH/amine functionalities .
  • Elemental Analysis: Validate empirical formula (C₁₁H₁₁N₅) via combustion analysis .
  • X-ray Crystallography: Resolve molecular geometry and hydrogen-bonding networks using SHELXL for refinement .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., twinning or poor diffraction) be addressed during structure determination?

For complex crystal systems:

  • Data Collection: Use high-resolution synchrotron sources to enhance weak diffraction.
  • Refinement: Apply SHELXL’s twin refinement tools (TWIN/BASF commands) for twinned crystals. Validate with R-factor convergence (<5%) and residual electron density maps .
  • Visualization: ORTEP-3 aids in thermal ellipsoid analysis and intermolecular interaction mapping .

Q. How can hydrogen-bonding patterns influence the compound’s supramolecular assembly?

Graph set analysis (e.g., Etter’s formalism) categorizes hydrogen bonds (e.g., D (onor)-A (cceptor) motifs) into chains (C ), rings (R ), or self-assembled frameworks. For benzimidazole-pyrazole hybrids, N–H···N and C–H···π interactions often stabilize layered or helical packing. Software like Mercury (CCDC) can quantify bond distances/angles and generate topology descriptors .

Q. What computational approaches predict the compound’s electronic properties and reactivity?

  • Wavefunction Analysis: Tools like Multiwfn calculate frontier molecular orbitals (HOMO/LUMO) to assess charge transfer and nucleophilic/electrophilic sites .
  • Density Functional Theory (DFT): Optimize geometry at the B3LYP/6-311++G(d,p) level. Simulate UV-Vis spectra (TD-DFT) to correlate with experimental absorption bands .
  • Molecular Dynamics (MD): Model solvation effects in polar solvents (e.g., water/DMSO) to study aggregation or stability .

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